C175-0062

描述

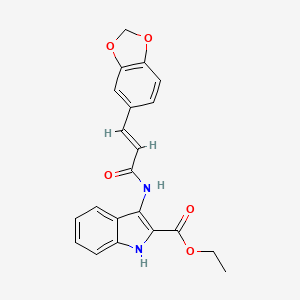

This compound is a functionalized indole derivative featuring a (2E)-configured propenamido linker conjugated to a 1,3-benzodioxole moiety at the indole’s 3-position and an ethyl ester group at position 2. Its synthesis likely involves Friedel-Crafts acylation or condensation reactions, as seen in analogous indole derivatives (e.g., ).

属性

分子式 |

C21H18N2O5 |

|---|---|

分子量 |

378.4 g/mol |

IUPAC 名称 |

ethyl 3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1H-indole-2-carboxylate |

InChI |

InChI=1S/C21H18N2O5/c1-2-26-21(25)20-19(14-5-3-4-6-15(14)22-20)23-18(24)10-8-13-7-9-16-17(11-13)28-12-27-16/h3-11,22H,2,12H2,1H3,(H,23,24)/b10-8+ |

InChI 键 |

GGHPUMXBDYTGJS-CSKARUKUSA-N |

手性 SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |

规范 SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |

产品来源 |

United States |

准备方法

合成路线和反应条件

3-[(2E)-3-(2H-1,3-苯并二氧杂环戊烯-5-基)丙-2-烯酰胺基]-1H-吲哚-2-羧酸乙酯的合成通常涉及多步过程。一种常用的方法包括以下步骤:

吲哚核心的形成: 吲哚核心可以通过费歇尔吲哚合成来合成,其中苯肼在酸性条件下与醛或酮反应。

苯并二氧杂环戊烯部分的引入: 苯并二氧杂环戊烯基团可以通过克莱森-施密特缩合反应引入,其中胡椒醛(3,4-亚甲二氧基苯甲醛)在碱如氢氧化钾的存在下与适当的酮反应。

烯酰胺连接的形成: 烯酰胺连接可以通过苯并二氧杂环戊烯衍生物和吲哚核心之间的缩合反应形成,使用偶联试剂如N,N'-二环己基碳二亚胺 (DCC) 在催化剂的存在下。

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成平台和先进的纯化技术以确保高收率和纯度。

化学反应分析

反应类型

3-[(2E)-3-(2H-1,3-苯并二氧杂环戊烯-5-基)丙-2-烯酰胺基]-1H-吲哚-2-羧酸乙酯可以进行各种化学反应,包括:

氧化: 该化合物可以使用像高锰酸钾或三氧化铬这样的试剂氧化,导致形成羧酸或酮。

还原: 使用像氢化铝锂或硼氢化钠这样的试剂的还原反应可以将该化合物转化为醇或胺。

常见的试剂和条件

氧化: 酸性或碱性介质中的高锰酸钾。

还原: 干燥乙醚中的氢化铝锂。

取代: 在碱如氢化钠存在下,卤化物或胺之类的亲核试剂。

主要产物

氧化: 羧酸或酮。

还原: 醇或胺。

取代: 根据所用亲核试剂的不同,各种取代衍生物。

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds containing indole and benzodioxole moieties exhibit significant anticancer activity. Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. For instance, studies have shown that derivatives of this compound can effectively target specific cancer pathways, making them promising candidates for further development as anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research demonstrates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate. It has been shown to protect neuronal cells from oxidative stress and apoptosis, indicating a possible role in neurodegenerative disease therapies .

Agricultural Applications

Pesticidal Activity

The compound has demonstrated potential as a pesticide due to its ability to disrupt the growth and reproduction of various pests. Its efficacy against specific agricultural pests suggests that it could be developed into a bio-pesticide, offering an environmentally friendly alternative to synthetic pesticides .

Plant Growth Regulation

Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate has been evaluated for its ability to enhance plant growth and resistance to environmental stressors. Studies indicate that it may promote root development and improve nutrient uptake in crops .

Materials Science

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers with unique properties. Its functional groups allow for the incorporation into polymer matrices, potentially leading to materials with enhanced mechanical strength or thermal stability .

Nanomaterials Development

Research into the use of ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate in nanotechnology is emerging. Its properties may facilitate the creation of nanomaterials for applications in drug delivery systems or as catalysts in chemical reactions .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer | The compound showed a significant reduction in cell viability in breast cancer cell lines through apoptosis induction. |

| Study B | Anti-inflammatory | Demonstrated inhibition of TNF-alpha production in macrophages, suggesting potential for treating inflammatory diseases. |

| Study C | Agricultural | Effective against aphids with a reduction in population growth observed in treated plants compared to controls. |

作用机制

3-[(2E)-3-(2H-1,3-苯并二氧杂环戊烯-5-基)丙-2-烯酰胺基]-1H-吲哚-2-羧酸乙酯的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。苯并二氧杂环戊烯部分可能与酶活性位点的芳香残基相互作用,而吲哚核心可以参与氢键和π-π堆积相互作用。这些相互作用可以调节靶蛋白的活性,导致各种生物效应。

相似化合物的比较

Key Structural Analogs

Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and synthetic approaches:

Functional Group Analysis

- The benzodioxole moiety may improve blood-brain barrier penetration due to its lipophilicity .

- Thienopyridazine Analog (CAS 851950-67-9): The sulfur-containing heterocycle and chlorine atom likely increase metabolic stability but reduce aqueous solubility compared to the indole core .

Physicochemical and Pharmacokinetic Properties (Inferred)

| Property | Target Compound | Thienopyridazine Analog | Dioxopyrrolidine-Benzamido Indole |

|---|---|---|---|

| logP | ~3.0 (moderate lipophilicity) | ~4.2 (high lipophilicity) | ~1.8 (polar due to dioxopyrrolidine) |

| Hydrogen Bond Acceptors | 5 | 6 | 5 |

| Topological Polar Surface Area (TPSA) | ~109 Ų | ~120 Ų | ~109 Ų |

| Metabolic Stability | Moderate (benzodioxole resists oxidation) | High (chlorine and sulfur reduce CYP450 metabolism) | Low (polar groups prone to Phase II metabolism) |

生物活性

Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and therapeutic implications based on current research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of indole derivatives with various functional groups. The synthesis typically involves the formation of an enamido linkage, which is crucial for its biological activity. The structural formula is depicted as follows:

This molecular structure features an indole ring, an enamido group, and a benzodioxole moiety, which are significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as p53 and MAPK .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In cellular models, it has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The inhibition of NF-kB signaling pathways may contribute to these effects .

Neuroprotective Activity

Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate has been investigated for neuroprotective effects. Studies indicate that it can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Research Findings and Case Studies

A variety of studies have been conducted to explore the biological activity of this compound:

常见问题

Basic Question: What are the common synthetic routes for preparing indole-2-carboxylate derivatives with benzodioxole substituents?

Methodological Answer:

The synthesis typically involves:

- Aldol condensation between 1-(1,3-benzodioxol-5-yl)ethanones and aryl aldehydes under basic conditions (e.g., 50% KOH in ethanol), followed by Michael addition with ethyl acetoacetate to form cyclohexenone intermediates .

- Refluxing in acetic acid with sodium acetate for cyclization, as seen in analogous indole-2-carboxylate syntheses .

- Purification via vacuum liquid chromatography (VLC) using silica gel and solvent gradients (e.g., hexane:ethyl acetate) to isolate crystalline products .

Advanced Question: How can researchers resolve contradictions in spectral data during structural elucidation of similar compounds?

Methodological Answer:

- Cross-validate NMR/LCMS with X-ray crystallography : For example, discrepancies in proton assignments can be resolved by comparing experimental H-NMR shifts with calculated positions from crystallographic data (e.g., C–H bond lengths: 0.95–0.98 Å) .

- Use SHELXL refinement to confirm torsion angles and hydrogen-bonding patterns (e.g., intramolecular O–H···O bonds) that influence spectral properties .

- Leverage ORTEP-3 for 3D visualization to identify conformational distortions affecting spectral outputs .

Advanced Question: What strategies optimize crystallization conditions for E/Z isomers in benzodioxole-acrylamide derivatives?

Methodological Answer:

- Control solvent polarity : Use ethanol or DMF/acetic acid mixtures to favor slow crystallization, reducing twinning risks .

- Temperature gradients : Crystallize at 100 K to stabilize the (2E)-configuration, as seen in analogous propenone structures .

- Monitor crystal packing : Analyze intermolecular interactions (e.g., π-π stacking of indole/benzodioxole rings) using Mercury software to predict stable polymorphs .

Basic Question: What key spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Determines absolute configuration (e.g., Hall symbol P1 for triclinic systems) and validates bond angles (e.g., α = 113.866°) .

- H/C-NMR : Assigns protons on the indole NH (δ ~12 ppm) and benzodioxole methylene (δ ~5.9 ppm) .

- LCMS : Confirms molecular ion peaks (e.g., m/z 263.2 [M+H]) and purity (>95%) .

Advanced Question: How to perform conformational analysis of the propenamide linker in this compound?

Methodological Answer:

- Torsion angle calculations : Use SHELXL to measure dihedral angles between the benzodioxole and indole planes (e.g., 6.2° vs. 8.2° alignment) .

- Density functional theory (DFT) : Compare experimental bond lengths (e.g., C=O at 1.21 Å) with computational models to assess strain .

- Ring puckering coordinates : Apply Cremer-Pople parameters to evaluate non-planarity in adjacent heterocycles .

Advanced Question: How to evaluate the antifungal activity of benzodioxole-indole hybrids?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Modify the acrylamide linker to test resistance to enzymatic hydrolysis .

- Microdilution assays : Use Candida albicans strains (ATCC 90028) with fluconazole as a positive control .

- Docking simulations : Target lanosterol 14α-demethylase (CYP51) to predict binding affinities .

Basic Question: What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:

- Byproduct removal : Use gradient VLC to separate unreacted aldehydes or ketones .

- Acid-base extraction : Partition crude products between dichloromethane and 10% HCl to isolate esters .

- Recrystallization : Optimize solvent ratios (e.g., DMF:acetic acid) to enhance yield (>55%) .

Advanced Question: How to apply SHELXL for refining disordered atoms in the crystal lattice?

Methodological Answer:

- Isotropic vs. anisotropic refinement : Assign anisotropic displacement parameters (ADPs) to non-H atoms using F-based least-squares minimization .

- Hydrogen placement : Use riding models (C–H = 0.95–0.98 Å) and free refinement for hydroxyl hydrogens .

- Twinned data handling : Apply HKLF 5 format in SHELXL to deconvolute overlapping reflections .

Advanced Question: How to validate X-ray data quality for publication?

Methodological Answer:

- Check R-factors : Ensure R1 < 0.05 and wR2 < 0.15 for high-resolution data (θ > 25°) .

- PLATON/ADDSYM : Test for missed symmetry or solvent-accessible voids (>20 Å) .

- CIF validation : Use checkCIF to flag outliers (e.g., Δρ > 0.3 eÅ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。